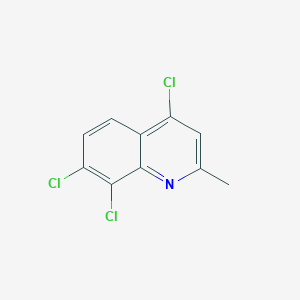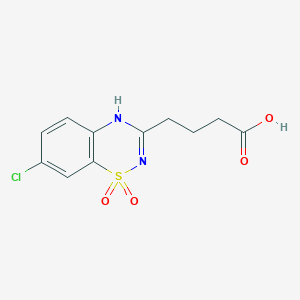![molecular formula C21H23N5O4S B033588 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-66-8](/img/structure/B33588.png)
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is a novel compound that has gained significant attention in the field of drug discovery. This compound has been synthesized using a unique method and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and replication of cancer cells and viruses. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to inhibit the replication of the hepatitis C virus. In addition, it has been shown to modulate the immune system and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments is its unique structure, which makes it a potential candidate for drug development. It has also shown promising results in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research on 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a drug candidate for the treatment of cancer, viral infections, and inflammation. Additionally, further research could be done to determine its potential side effects and toxicity in animal models.
Méthodes De Synthèse
The synthesis of 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves the reaction of 8-hydroxy-1,3-dimethylpurine-2,6-dione with benzyl bromide and 2-ethylsulfanyl ethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at 120°C for 24 hours. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has shown promising results in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antiviral properties and has been found to inhibit the replication of the hepatitis C virus. In addition, it has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Propriétés
Numéro CAS |
102212-66-8 |
|---|---|
Nom du produit |
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
Formule moléculaire |
C21H23N5O4S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
9-benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C21H23N5O4S/c1-4-31-11-10-14-17(27)25(12-13-8-6-5-7-9-13)20-22-16-15(26(20)18(14)28)19(29)24(3)21(30)23(16)2/h5-9,27H,4,10-12H2,1-3H3 |
Clé InChI |
XNCMAMMIZNECDN-UHFFFAOYSA-N |
SMILES |
CCSCCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
SMILES canonique |
CCSCCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Synonymes |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[2-(ethylthio)ethyl]-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)


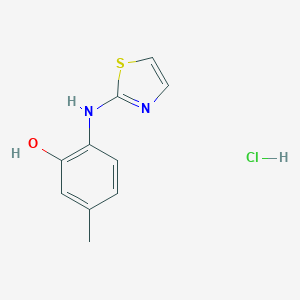
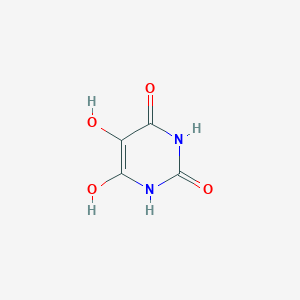

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
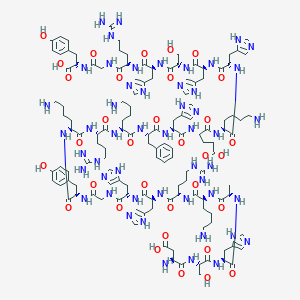
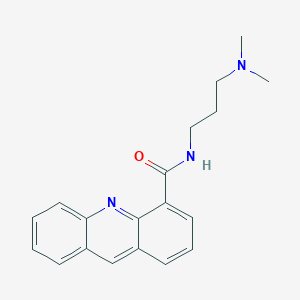
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
